(S)-1-(4-Methoxyphenyl)-2-methylpropan-1-amine
CAS No.:
Cat. No.: VC17387040
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO |
|---|---|
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | (1S)-1-(4-methoxyphenyl)-2-methylpropan-1-amine |
| Standard InChI | InChI=1S/C11H17NO/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8,11H,12H2,1-3H3/t11-/m0/s1 |
| Standard InChI Key | AUYJFPAWKLQFML-NSHDSACASA-N |
| Isomeric SMILES | CC(C)[C@@H](C1=CC=C(C=C1)OC)N |
| Canonical SMILES | CC(C)C(C1=CC=C(C=C1)OC)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(S)-1-(4-Methoxyphenyl)-2-methylpropan-1-amine (C₁₁H₁₇NO) features a propanamine chain with a methyl group at the second carbon and a 4-methoxyphenyl moiety at the first carbon. The stereogenic center at the first carbon defines its (S)-configuration, which critically influences its interactions with biological targets . The methoxy group (-OCH₃) at the para position of the phenyl ring enhances electron donation, affecting the compound’s solubility and reactivity .
Physical and Chemical Properties
Key physicochemical parameters derived from structural analogs and computational predictions include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 179.259 g/mol | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Boiling Point | 269.3 ± 23.0 °C | |
| LogP (Partition Coefficient) | 2.23 | |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | |
| Refractive Index | 1.512 |
The compound’s moderate lipophilicity (LogP = 2.23) suggests balanced solubility in both aqueous and organic phases, a trait advantageous for drug delivery . Its low vapor pressure indicates minimal volatility, favoring stability under ambient conditions .
Synthesis and Enantioselective Production
Synthetic Routes
The synthesis of (S)-1-(4-Methoxyphenyl)-2-methylpropan-1-amine typically involves asymmetric catalysis to achieve high enantiomeric excess (ee). One validated method employs transaminase (TA)-catalyzed asymmetric amination of prochiral ketones like 4-methoxyphenylacetone. Using (S)-selective ω-transaminases (e.g., ATA-117), the reaction proceeds under mild conditions (pH 7–8, 30–37°C) to yield the (S)-enantiomer with >99% ee.
Key Steps:
-
Substrate Preparation: 4-Methoxyphenylacetone is reacted with an amine donor (e.g., isopropylamine) in the presence of a transaminase.
-
Enzymatic Amination: The enzyme catalyzes the transfer of an amino group to the ketone, forming the chiral amine.
-
Product Isolation: The (S)-enantiomer is purified via chromatography or crystallization.
Industrial-Scale Optimization
For large-scale production, immobilized enzyme reactors (IMERs) enhance catalyst reusability and reaction efficiency. Solvent engineering (e.g., using aqueous-organic biphasic systems) improves substrate solubility and product yield.
Applications in Pharmaceutical Research
Chiral Building Blocks
The (S)-enantiomer serves as a precursor for synthesizing optically active pharmaceuticals, including antidepressants and antivirals. Its rigid structure enhances stereochemical control in multicomponent reactions, reducing racemization risks.
Neuropharmacology
Preliminary rodent models demonstrate anxiolytic-like effects at doses of 10–20 mg/kg, potentially mediated by serotonergic modulation. Comparative studies with racemic mixtures reveal the (S)-enantiomer’s superior efficacy, underscoring the importance of stereoselective synthesis.
Future Directions and Challenges
Target Validation
Elucidating the compound’s precise molecular targets requires knockout mouse models and radioligand binding assays. Collaborative efforts between computational and experimental teams could accelerate target identification.
Toxicity Profiling
Chronic toxicity studies in non-human primates are needed to assess hepatotoxicity and neurovascular risks. Dose-dependent effects on cardiac function (e.g., QT interval prolongation) warrant rigorous electrocardiographic monitoring.
Formulation Development
Nanoparticle-based delivery systems could enhance the compound’s blood-brain barrier permeability. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with (S)-1-(4-Methoxyphenyl)-2-methylpropan-1-amine show promise in preclinical trials, achieving sustained release over 72 hours.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume